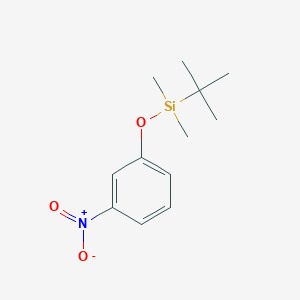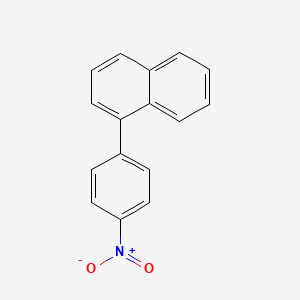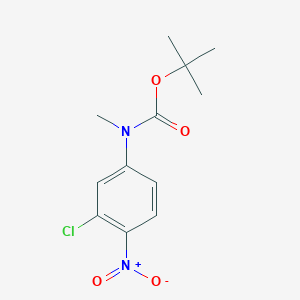
5-Bromo-2-methylpyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methylpyridine hydrochloride is a chemical compound with the molecular formula C6H6BrN·HCl. It is a derivative of pyridine, where a bromine atom is substituted at the fifth position and a methyl group at the second position of the pyridine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination of 2-methylpyridine: The most common method involves the bromination of 2-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light. The reaction typically occurs at room temperature or slightly elevated temperatures.
Hydrochloride Formation: The resulting 5-bromo-2-methylpyridine is then treated with hydrochloric acid to form the hydrochloride salt. This step is usually performed in an aqueous or alcoholic solution to facilitate the formation of the salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The crude product is purified through crystallization or distillation to obtain high-purity 5-bromo-2-methylpyridine.
Salt Formation: The purified compound is then converted to its hydrochloride form by reacting with hydrochloric acid in a controlled environment to ensure complete conversion and high purity.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form 5-bromo-2-pyridinecarboxylic acid or reduced to form 5-bromo-2-methylpyridine derivatives.
Coupling Reactions: It participates in coupling reactions like Suzuki-Miyaura and Heck reactions, forming biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or amines in solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or ethanol under inert atmosphere.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: 5-Bromo-2-pyridinecarboxylic acid.
Coupling Products: Biaryl compounds with diverse functional groups.
Applications De Recherche Scientifique
5-Bromo-2-methylpyridine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the development of enzyme inhibitors and receptor modulators.
Medicine: Plays a role in the synthesis of drug candidates for various therapeutic areas, including oncology and neurology.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-bromo-2-methylpyridine hydrochloride depends on its application:
As a Building Block: It acts as an intermediate in chemical reactions, facilitating the formation of more complex structures.
In Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 2-Bromo-5-methylpyridine
- 3-Bromo-2-methylpyridine
- 4-Bromo-2-methylpyridine
Comparison:
- Positional Isomers: The position of the bromine and methyl groups on the pyridine ring significantly affects the compound’s reactivity and applications. For instance, 2-bromo-5-methylpyridine has different electronic and steric properties compared to 5-bromo-2-methylpyridine, leading to variations in their chemical behavior and suitability for specific reactions.
- Unique Properties: 5-Bromo-2-methylpyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles, making it particularly useful in certain synthetic and biological applications.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
5-bromo-2-methylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.ClH/c1-5-2-3-6(7)4-8-5;/h2-4H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYNNCMBHJIPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(4-Chloro-2-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride](/img/structure/B8026962.png)



